molecular formula C18H26N4O2S B251126 N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea

Katalognummer: B251126
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: IZQKYQDQGMOXDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BPTU is a thiourea derivative that has been synthesized through a multistep process.

Wirkmechanismus

The mechanism of action of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the pH of the extracellular environment, which in turn inhibits the growth of cancer cells and improves glucose uptake and insulin sensitivity in diabetic rats.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. This compound has also been shown to improve glucose uptake and insulin sensitivity in diabetic rats by increasing the expression of glucose transporter proteins and insulin receptor proteins.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its ability to improve glucose uptake and insulin sensitivity in diabetic rats, which makes it a potential candidate for the development of new diabetes treatments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea. One direction is the development of new cancer therapies based on the inhibition of carbonic anhydrase activity. Another direction is the development of new diabetes treatments based on the improvement of glucose uptake and insulin sensitivity. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound, as well as its potential applications in other fields of scientific research.

Synthesemethoden

The synthesis of N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea involves the reaction of 4-butyryl-1-piperazinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-aminophenylpropionitrile to form the corresponding nitrile. The nitrile is then reduced with lithium aluminum hydride to form the corresponding amine. The final step involves the reaction of the amine with thiourea to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-butyryl-1-piperazinyl)phenyl]-N'-propionylthiourea has been studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer. Studies have shown that this compound has the potential to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use in the treatment of diabetes. Studies have shown that this compound has the ability to improve glucose uptake and insulin sensitivity in diabetic rats.

Eigenschaften

Molekularformel

C18H26N4O2S

Molekulargewicht

362.5 g/mol

IUPAC-Name

N-[[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C18H26N4O2S/c1-3-5-17(24)22-12-10-21(11-13-22)15-8-6-14(7-9-15)19-18(25)20-16(23)4-2/h6-9H,3-5,10-13H2,1-2H3,(H2,19,20,23,25)

InChI-Schlüssel

IZQKYQDQGMOXDM-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC

Kanonische SMILES

CCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.